molecular formula C8H7ClN2O3 B13639625 2-chloro-2-nitro-N-phenylacetamide

2-chloro-2-nitro-N-phenylacetamide

Cat. No.: B13639625
M. Wt: 214.60 g/mol
InChI Key: ZCSLYILIAWVOPT-UHFFFAOYSA-N
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Description

While direct structural or synthetic data for this compound are absent in the evidence, its analogs, such as 2-chloro-N-phenylacetamide (CAS: 53824-92-3), are well-documented. These compounds are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and polymers, due to their reactive chloro and amide groups .

Key structural features of chloroacetamides include:

  • A chloro (-Cl) substituent at the α-carbon of the acetamide.
  • An N-aryl or N-alkyl group influencing electronic and steric properties.
  • Functional groups (e.g., nitro, methoxy, or additional halogens) modulating reactivity and stability.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-2-nitro-N-phenylacetamide

InChI

InChI=1S/C8H7ClN2O3/c9-7(11(13)14)8(12)10-6-4-2-1-3-5-6/h1-5,7H,(H,10,12)

InChI Key

ZCSLYILIAWVOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-2-nitro-N-phenylacetamide can be synthesized through a multi-step process. One common method involves the nitration of 2-chloro-N-phenylacetamide. The starting material, 2-chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The nitration step typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-nitro-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 2-nitro-N-phenylacetamide.

    Reduction: Reduction of the nitro group yields 2-chloro-2-amino-N-phenylacetamide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted N-Phenylchloroacetamides

(a) 2-Chloro-N-phenylacetamide (CAS: 53824-92-3)
  • Structure : Lacks the nitro group but shares the N-phenyl and α-chloro substituents.
  • Solid-State Geometry : The amide group forms a dihedral angle of 16.0° with the phenyl ring, with antiparallel N–H and C=O bonds and syn C–Cl/C=O alignment .
  • Hydrogen Bonding : Infinite chains via N–H⋯O interactions stabilize the crystal lattice .
  • Applications: Intermediate for heterocycles (e.g., quinolin-8-yloxy acetamides) and 2,5-piperazinediones .
(b) 2-Chloro-N-(4-fluorophenyl)acetamide
  • Structure : Fluorine substituent on the phenyl ring enhances electron-withdrawing effects.
  • Interactions : Intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonding .
  • Reactivity : Fluorine increases electrophilicity at the α-carbon, favoring nucleophilic substitution.
(c) 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS: 14405-03-9)
  • Structure : Contains a 2-chlorobenzoyl group and dual chloro substituents.
  • Applications : Used in medicinal chemistry for bioactive molecule synthesis .

Substituent Effects on Reactivity and Stability

Compound Substituents Key Properties Applications References
2-Chloro-N-phenylacetamide N-phenyl, α-Cl Syn C–Cl/C=O alignment; hydrogen-bonded chains Heterocycle synthesis
2-Chloro-2-nitro-N-phenylacetamide (hypothetical) N-phenyl, α-Cl, α-NO₂ Predicted stronger electron withdrawal (NO₂ > Cl); higher acidity at α-carbon Explosives, agrochemicals N/A
N-Methyl-2-chloroacetamide N-methyl, α-Cl Reduced steric hindrance; higher solubility in polar solvents Polymer modification
2-Chloro-N-phenethylacetamide (CAS: 13156-95-1) N-phenethyl, α-Cl Enhanced lipophilicity; potential CNS activity Pharmacological intermediates
Key Observations:

Steric Effects : Bulky N-aryl groups (e.g., N-phenyl) reduce reaction rates compared to N-alkyl analogs (e.g., N-methyl) .

Hydrogen Bonding : N–H⋯O interactions in N-phenyl derivatives enhance thermal stability and crystallinity, critical for material science applications .

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